Product packaging for Guaiacyl phenylacetate(Cat. No.:CAS No. 4112-89-4)

Guaiacyl phenylacetate

Cat. No.: B1584960
CAS No.: 4112-89-4
M. Wt: 242.27 g/mol
InChI Key: KNVYLIIBQXVDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Guaicyl phenylacetate, also known as fema 2535 or O-methylcatechol acetate, belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. Guaicyl phenylacetate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, guaicyl phenylacetate is primarily located in the membrane (predicted from logP). Guaicyl phenylacetate has a balsam, floral, and heavy taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B1584960 Guaiacyl phenylacetate CAS No. 4112-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyphenyl) 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-13-9-5-6-10-14(13)18-15(16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVYLIIBQXVDKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063306
Record name Benzeneacetic acid, 2-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Amber viscous liquid. When pure it forms colourless crystals with heavy, rather dry, woody, herbaceous odour
Record name Guaicyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Guaiacyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/704/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

150.00 °C. @ 0.40 mm Hg
Record name Guaicyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, very soluble (in ethanol)
Record name Guaiacyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/704/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4112-89-4
Record name 2-Methoxyphenyl benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4112-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaiacol phenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004112894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, 2-methoxyphenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, 2-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyphenyl phenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUAIACYL PHENYLACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLO759386W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Guaicyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

32 °C
Record name Guaicyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Structural and Contextual Significance of Guaiacyl Phenylacetate Within Aromatic Compound Studies

Guaiacyl phenylacetate (B1230308) is a molecule of interest primarily due to its structural components: a guaiacyl group and a phenylacetate group linked by an ester bond. jobiost.comfoodb.ca The guaiacyl unit, a 2-methoxyphenol moiety, is a fundamental building block of lignin (B12514952), the complex polymer that provides structural rigidity to most terrestrial plants. nih.govresearchgate.netmdpi.com Lignin is composed of phenylpropanoid monomer units, including guaiacyl (G), syringyl (S), and p-hydroxyphenyl (H) units. mdpi.comijbs.commdpi.com Softwood lignins are predominantly composed of guaiacyl units. mdpi.com This makes guaiacyl phenylacetate an important "lignin model compound," a simpler molecule that represents a specific structural feature of the much larger and more complex lignin polymer. nih.govresearchgate.net Researchers utilize such model compounds to investigate the intricate mechanisms of lignin degradation and modification, processes crucial for biofuel production and biomass valorization. researchgate.net

The phenylacetate portion of the molecule also holds significance. Phenylacetic acid and its derivatives are involved in various biological pathways, including the degradation of aromatic compounds by microorganisms. science.govnih.gov The ester linkage connecting these two aromatic rings is another key feature, as the cleavage of such bonds is a central step in many biological and chemical processes.

The compound is classified as a phenol (B47542) ester and is noted for its aromatic properties. foodb.ca Its physical and chemical characteristics are summarized in the table below.

PropertyValueSource
Chemical Formula C15H14O3 nih.gov
IUPAC Name (2-methoxyphenyl) 2-phenylacetate nih.gov
CAS Number 4112-89-4
Appearance Colorless to light yellow liquid
Odor Aromatic
Melting Point ~60-63 °C
Boiling Point ~280 °C
Solubility Soluble in organic solvents (e.g., ethanol), poor in water

This table was generated based on available data and may not represent the full range of reported values.

Microbial Biotransformation and Metabolic Pathways of Guaiacyl Phenylacetate Precursors

Microbial Degradation of Lignin-Derived Guaiacyl Aromatic Units

Lignin (B12514952), a complex and recalcitrant aromatic polymer, is a major component of plant biomass. nih.gov Its degradation is a critical step in the global carbon cycle. nih.gov Guaiacyl (G) units are one of the primary building blocks of lignin, particularly in softwoods. frontiersin.orgmdpi.comwikipedia.org A variety of microorganisms, including fungi and bacteria, have developed strategies to break down the complex structure of lignin and utilize its aromatic constituents as carbon and energy sources. nih.govbohrium.combiologiachile.cl

White-rot fungi are among the most effective lignin-degrading organisms known. nih.govwikipedia.org They secrete a suite of extracellular enzymes, including lignin peroxidases (LiPs), manganese peroxidases (MnPs), and laccases, which are capable of oxidizing the non-phenolic structures of lignin. nih.gov The one-electron oxidation of lignin units by these peroxidases leads to the formation of unstable cation radicals, which undergo spontaneous cleavage of Cα-Cβ and C4-ether linkages. nih.gov This process releases low-molecular-weight aromatic compounds, such as vanillin (B372448) from guaiacyl units. nih.gov

Fungi like Aspergillus niger have been studied for their ability to metabolize vanillin and vanillic acid, which are derived from guaiacyl units. nih.gov In A. niger, a metabolic pathway has been identified that involves the conversion of vanillin to vanillic acid by vanillin dehydrogenase. Vanillic acid is then hydroxylated to methoxyhydroquinone by vanillic acid hydroxylase. nih.gov Subsequent steps involve ring cleavage by methoxyhydroquinone 1,2-dioxygenase and further processing by 4-oxo-monomethyl adipate (B1204190) esterase. nih.gov The identification of these genes and enzymes provides a foundation for engineering fungal cell factories for the production of valuable aromatic compounds. nih.gov

Some fungi, such as Penicillium chrysogenum, can metabolize phenylacetic acid via the homogentisate (B1232598) pathway. mdpi.com This involves the hydroxylation of phenylacetic acid to form homogentisate, which is then further degraded. mdpi.comresearchgate.net

Bacteria also play a significant role in the degradation of lignin and its derivatives, although their mechanisms are generally less well understood than those of fungi. biologiachile.clmdpi.com They often act on the smaller, soluble fragments of lignin released by fungal activity or other environmental factors. biologiachile.cl Many soil bacteria possess catabolic pathways for metabolizing aromatic compounds derived from lignin. mdpi.com

Bacterial degradation of guaiacyl-containing dimers, such as guaiacylglycerol-β-guaiacyl ether (GGE), a model compound for the most common linkage in lignin (β-O-4), has been studied in various strains. bohrium.combiologiachile.clrug.nl In Sphingobium sp. SYK-6, the cleavage of the β-O-4 ether linkage in GGE results in the formation of guaiacol (B22219) and β-hydroxypropiovanillone. biologiachile.cl Novosphingobium aromaticivorans has been shown to catabolize GGE, with the oxidation of β-hydroxypropiovanillone to vanilloyl acetaldehyde (B116499) being a key step. bohrium.com

The degradation of guaiacyl monomers in bacteria often converges on a few key central intermediates, such as protocatechuate and catechol. researchgate.netfrontiersin.org Aromatic O-demethylation is a crucial reaction in the funneling of guaiacyl compounds, often catalyzed by cytochrome P450 monooxygenases. mdpi.comresearchgate.net For example, Bacillus pumilus has demonstrated the ability to transform various guaiacyl lignin monomers, such as eugenol, isoeugenol, and vanillyl alcohol, into vanillin. frontiersin.orgnih.gov

The degradation pathways for these central intermediates are well-characterized. For instance, the β-ketoadipate pathway is a common route for the catabolism of protocatechuate and catechol, leading to the production of acetyl-CoA and succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. frontiersin.orgresearchgate.net

The complete mineralization of complex polymers like lignin often requires the coordinated action of diverse microbial communities. nih.govfrontiersin.org Synergistic interactions within these consortia allow for the efficient breakdown of complex substrates that may be resistant to degradation by a single species. nih.govresearchgate.netbiorxiv.org

In the context of guaiacyl compound metabolism, a division of labor can occur where different members of the consortium specialize in different stages of the degradation process. For example, fungi may initially depolymerize lignin into smaller, more soluble fragments. frontiersin.org These fragments can then be taken up and further metabolized by bacteria that possess the specific pathways for their complete breakdown. frontiersin.org

The construction of artificial microbial consortia is a promising strategy for the bioremediation of complex pollutants and the conversion of lignin into value-added products. nih.gov By combining microorganisms with complementary metabolic capabilities, it is possible to create a more robust and efficient system for the degradation of complex guaiacyl compounds. frontiersin.orgnih.gov For example, a consortium could be designed where one organism secretes lignin-modifying enzymes, while another utilizes the resulting aromatic monomers, and a third converts the final products into a valuable chemical. nih.gov

Bacterial Pathways for Guaiacyl Lignin Intermediate Degradation

Catabolic Pathways of Phenylacetic Acid and its Significance in Aromatic Compound Degradation

Phenylacetic acid (PAA) is a key intermediate in the microbial degradation of a wide range of aromatic compounds, including phenylalanine, styrene, and various environmental pollutants. nih.govfrontiersin.orgasm.org Its catabolism is a central hub connecting numerous peripheral degradation pathways to central metabolism. frontiersin.org

The aerobic degradation of phenylacetic acid in many bacteria proceeds through a unique hybrid pathway that involves the activation of PAA to its coenzyme A (CoA) thioester, phenylacetyl-CoA. nih.govmdpi.com This initial activation is catalyzed by phenylacetate-CoA ligase (PaaK). frontiersin.orgasm.org

The subsequent steps involve a novel mechanism for aromatic ring cleavage. The aromatic ring of phenylacetyl-CoA is epoxidized by a multicomponent oxygenase, PaaABCDE, to form a ring 1,2-epoxide. nih.govcsic.es This reactive epoxide is then isomerized by PaaG to a seven-membered oxygen-containing heterocycle, an oxepin-CoA. nih.govresearchgate.net

The oxepin (B1234782) ring is then hydrolytically cleaved by the bifunctional enzyme PaaZ, which possesses both enoyl-CoA hydratase and aldehyde dehydrogenase activities. nih.gov This cleavage results in the formation of 3-oxo-5,6-dehydrosuberyl-CoA. nih.gov The pathway then proceeds through a series of β-oxidation-like steps, catalyzed by enzymes such as PaaF (enoyl-CoA hydratase), PaaH (3-hydroxyadipyl-CoA dehydrogenase), and PaaJ (β-ketoadipyl-CoA thiolase). nih.govmdpi.com These reactions ultimately lead to the formation of acetyl-CoA and succinyl-CoA, which are central metabolites that can enter the TCA cycle. nih.govmdpi.comresearchgate.net

The genes encoding the enzymes of the PAA pathway are often organized in a gene cluster, referred to as the paa cluster. asm.orgcsic.es The expression of these genes is typically regulated by a repressor protein, such as PaaX or PaaR, which responds to the presence of the inducer molecule, phenylacetyl-CoA. asm.orgcsic.es

The phenylacetate (B1230308) degradation pathway is interconnected with other major pathways for aromatic compound catabolism, primarily the β-ketoadipate and homogentisate pathways. These connections allow for the efficient processing of a wide variety of aromatic substrates.

The β-ketoadipate pathway is a central route for the degradation of many aromatic compounds, including those derived from lignin. mdpi.comresearchgate.net The final step of the phenylacetate-CoA pathway, the thiolytic cleavage of 3-oxoadipyl-CoA to succinyl-CoA and acetyl-CoA, is catalyzed by β-ketoadipyl-CoA thiolase (PaaJ), an enzyme that is also a key component of the β-ketoadipate pathway. researchgate.netfrontiersin.orgnih.gov This shared enzymatic step highlights the close metabolic link between these two important catabolic routes.

The homogentisate pathway is another central route for the degradation of aromatic compounds, particularly those derived from the amino acids phenylalanine and tyrosine. nih.govnih.gov In some microorganisms, such as the fungus Aspergillus nidulans and the bacterium Pseudomonas putida, phenylacetic acid can be funneled into the homogentisate pathway. researchgate.netnih.gov This typically involves the hydroxylation of phenylacetic acid to form 2,5-dihydroxyphenylacetate (homogentisate). researchgate.netnih.gov Homogentisate is then cleaved by homogentisate 1,2-dioxygenase, and subsequent enzymatic steps lead to the formation of fumarate (B1241708) and acetoacetate, which are also intermediates of central metabolism. nih.govnih.gov The catabolism of 3-hydroxyphenylacetate (B1240281) in P. putida has also been shown to converge at the homogentisate central pathway. nih.gov

This interconnectivity allows microorganisms to efficiently channel a diverse array of aromatic compounds, including precursors of guaiacyl phenylacetate, into a limited number of central pathways, ultimately leading to their complete mineralization and the generation of energy and biomass.

Elucidation of the Phenylacetate-CoA Degradation Pathway

Enzymatic Systems Driving Bioconversion of this compound Related Structures

The microbial degradation of lignin and its derivatives into smaller, manageable compounds is orchestrated by a variety of enzymes. nih.gov These enzymatic systems are key to breaking down the complex structures of lignin-derived aromatic compounds. mdpi.comnih.gov The bioconversion of this compound precursors relies on a suite of enzymes that catalyze specific reactions, including ring cleavage, demethylation, and ether bond cleavage.

The aerobic degradation of aromatic compounds is heavily dependent on oxygenases, which include both monooxygenases and dioxygenases. rsc.org These enzymes are crucial for converting a wide array of aromatic compounds into a smaller set of intermediates that can undergo ring fission. rsc.org The initial breakdown of lignin is often carried out by extracellular oxidoreductases like lignin peroxidase, manganese peroxidase, and laccase, which are secreted by white-rot fungi. rsc.org Some bacteria, such as certain actinomycetes, also produce extracellular peroxidases and laccases. rsc.org

Dioxygenases play a pivotal role in the cleavage of the aromatic ring, a key step in the catabolism of lignin-derived compounds. rsc.orgnih.gov These enzymes introduce two oxygen atoms into the aromatic substrate, leading to the opening of the ring. rsc.org For instance, in Sphingobium sp. SYK-6, lignin-derived compounds with guaiacyl moieties are channeled into the protocatechuate (PCA) 4,5-cleavage pathway. researchgate.net This pathway involves the enzyme PCA 4,5-dioxygenase (LigAB), which catalyzes the extradiol cleavage of PCA. researchgate.net Similarly, catechol 1,2-dioxygenases and catechol 2,3-dioxygenases are key enzymes that cleave the catechol ring, a common intermediate in the degradation of various aromatic compounds. rsc.org In Rhodococcus opacus PD630, catechol 1,2-dioxygenase was found to be crucial for guaiacol metabolism. asm.org

Recent research has also identified novel dioxygenases involved in the degradation of lignin derivatives. For example, in the white-rot fungus Phanerochaete chrysosporium, two homologous homogentisate dioxygenase (HGD)-like proteins, PcHGD1 and PcHGD2, were found to catalyze the ring cleavage of methoxyhydroquinone (MHQ) and dimethoxyhydroquinone (DMHQ). nih.gov These enzymes, named MHQ dioxygenases, are believed to play a significant role in the breakdown of lignin-derived aromatic compounds in this fungus. nih.gov

Enzyme ClassSpecific Enzyme ExampleOrganismSubstrate(s)Function
Oxidoreductase Lignin Peroxidase (LiP)Phanerochaete chrysosporiumLignin, Polycyclic Aromatic HydrocarbonsInitial depolymerization of lignin
Oxidoreductase Manganese Peroxidase (MnP)Phanerochaete chrysosporiumLignin, Polycyclic Aromatic HydrocarbonsInitial depolymerization of lignin
Oxidoreductase LaccaseCoriolus versicolorLignin, Phenolic CompoundsOxidation and cleavage of aromatic rings
Dioxygenase Protocatechuate 4,5-dioxygenase (LigAB)Sphingobium sp. SYK-6Protocatechuate (PCA)Aromatic ring fission
Dioxygenase Catechol 1,2-dioxygenase (CatA)Rhodococcus opacus PD630CatecholAromatic ring fission
Dioxygenase Methoxyhydroquinone dioxygenase (PcMHQD1/2)Phanerochaete chrysosporiumMethoxyhydroquinone (MHQ), Dimethoxyhydroquinone (DMHQ)Aromatic ring fission

The O-demethylation of methoxylated aromatic compounds, such as guaiacol, is a critical and often rate-limiting step in their microbial catabolism. asm.orgresearchgate.net This process removes the methyl group from the aromatic ring, typically yielding a catechol derivative that can then be further degraded. nih.gov

Several types of O-demethylases have been identified in lignin-degrading microorganisms. In Rhodococcus opacus PD630, a cytochrome P450 enzyme system, encoded by the genes gcoA and gcoB, is responsible for the O-demethylation of guaiacol to catechol. asm.orgresearchgate.net The gcoA gene encodes the cytochrome P450, while gcoB encodes its partner reductase. asm.orgpnas.org Deletion of these genes resulted in the loss of the ability to grow on guaiacol. asm.org This two-component system has also been identified in other Rhodococcus species. nih.govbohrium.com

Another class of enzymes involved in this process are the Rieske-type non-heme iron monooxygenases. In Novosphingobium aromaticivorans, a Rieske-type guaiacol O-demethylase, GdmA, and its reductase partner, GdmB, were identified. osti.gov This GdmAB system demonstrated efficient guaiacol turnover both in vitro and when expressed in Pseudomonas putida KT2440. osti.gov

Polyphenol oxidases (PPOs) have also been shown to catalyze the ortho-hydroxylation and, in some cases, the ortho-demethoxylation of guaiacyl- and syringyl-type compounds. d-nb.info This activity can lead to the formation of methoxy-ortho-diphenols, which are more amenable to further degradation. d-nb.info

Enzyme SystemGene(s)OrganismSubstrateProduct
Cytochrome P450gcoA, gcoBRhodococcus opacus PD630GuaiacolCatechol
Cytochrome P450gcoA, gcoBRhodococcus rhodochrousGuaiacolCatechol
Rieske-type monooxygenasegdmA, gdmBNovosphingobium aromaticivoransGuaiacolCatechol
Polyphenol Oxidase (PPO)Not specifiedAscomycetesGuaiacol, Vanillic acidMethoxy-ortho-diphenols

The β-aryl ether bond is the most prevalent linkage in lignin, and its cleavage is a crucial step in lignin depolymerization. nih.govresearchgate.net In several bacteria, this cleavage is catalyzed by a class of enzymes known as β-etherases, which are glutathione (B108866) S-transferases (GSTs). osti.govacs.org These enzymes exhibit remarkable stereospecificity, targeting specific enantiomers of β-aryl ether compounds. nih.govosti.gov

In the well-studied bacterium Sphingobium sp. SYK-6, the degradation of guaiacylglycerol-β-guaiacyl ether (GGE) involves its initial oxidation to α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV). rsc.orgnih.gov The subsequent cleavage of the β-aryl ether bond in MPHPV is carried out by a set of stereospecific GSTs encoded by the ligF, ligE, and ligP genes. researchgate.netnih.gov LigF specifically cleaves the β(S)-ether linkage, while LigE and LigP target the β(R)-ether linkage. osti.govrsc.orgosti.gov This reaction involves the nucleophilic attack of glutathione (GSH) on the β-carbon of MPHPV, resulting in the formation of α-glutathionyl-β-hydroxypropiovanillone (GS-HPV) and guaiacol. rsc.orgnih.gov

Following the cleavage of the ether bond, another set of GSTs, LigG and LigQ, catalyze the removal of glutathione from the GS-HPV isomers, producing the achiral compound β-hydroxypropiovanillone. researchgate.netnih.gov LigG shows a strong preference for (βR)-GS-HPV, while LigQ is more active on (βS)-GS-HPV. nih.gov This stereospecificity ensures the efficient degradation of the various stereoisomers present in lignin. nih.gov The discovery of similar β-etherase systems in other sphingomonads suggests that this is a conserved mechanism for β-aryl ether bond cleavage in these bacteria. acs.org Fungal β-etherases have also been identified, such as Ds-GST1 from the white-rot fungus Dichomitus squalens, which also catalyzes the selective cleavage of the β-O-4 aryl ether bond in a glutathione-dependent manner. acs.org

EnzymeGeneOrganismSubstrate StereoisomerFunction
β-etheraseligFSphingobium sp. SYK-6β(S)-MPHPVCleavage of β-aryl ether bond
β-etheraseligESphingobium sp. SYK-6β(R)-MPHPVCleavage of β-aryl ether bond
β-etheraseligPSphingobium sp. SYK-6β(R)-MPHPVCleavage of β-aryl ether bond
Glutathione lyaseligGSphingobium sp. SYK-6(βR)-GS-HPVRemoval of glutathione
Glutathione lyaseligQSphingobium sp. SYK-6(βS)-GS-HPVRemoval of glutathione
β-etheraseDs-GST1Dichomitus squalensRacemic β-O-4 aryl ether lignin modelCleavage of β-aryl ether bond

Mechanistic Enzymology and Biological Activity of Guaiacyl Phenylacetate and Analogs

Advanced Enzymatic Characterization of Biotransformation Processes

The biotransformation of guaiacyl phenylacetate (B1230308) primarily involves enzymatic hydrolysis, a reaction catalyzed by various esterases. This process is of significant interest in the fields of flavor science, environmental microbiology, and industrial biotechnology.

Guaiacyl phenylacetate is an ester that can be hydrolyzed by carboxylesterases (EC 3.1.1.1) into its constituent precursor molecules: guaiacol (B22219) (2-methoxyphenol) and phenylacetic acid. The enzymes responsible for this modification are typically characterized by broad substrate specificity, acting on a variety of phenolic esters.

Research into enzymes from microbial sources, particularly bacteria and fungi involved in lignin (B12514952) degradation, has identified numerous candidates capable of modifying guaiacyl structures. mdpi.comasm.org For instance, certain bacterial β-etherases, while primarily cleaving ether linkages in lignin model compounds, demonstrate activity on a range of guaiacyl and syringyl-containing substrates. nih.govacs.org These enzymes often exhibit stereospecificity, selectively acting on one enantiomer of a racemic substrate. nih.govacs.org The enzymatic activity is crucial in the "biological funneling" process, where complex aromatic compounds derived from lignin are converted into simpler, metabolizable intermediates like catechol and protocatechuic acid. asm.org

The kinetics of these modifying enzymes are typically studied using model substrates like p-nitrophenyl acetate (B1210297) due to the ease of spectrophotometrically monitoring the release of p-nitrophenol. However, the principles apply to this compound as well. The reaction generally follows Michaelis-Menten kinetics, allowing for the determination of key parameters such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). While specific kinetic data for this compound is not extensively published, studies on related arylesterases provide insight. For example, arylesterases isolated from thermophilic archaea and bacteria have been characterized, showing activity on phenyl acetate, a structurally similar substrate. scholaris.ca These enzymes are being explored for their synthetic capabilities, transforming phenolic acids into value-added chemicals. scholaris.ca

Table 1: this compound-Modifying Enzymes and Their Characteristics

Enzyme ClassSource Organism ExamplesReaction CatalyzedSubstrate Features
Carboxylesterases Ubiquitous (microbial, plant, animal)Hydrolysis of the ester bondActs on a broad range of carboxylic acid esters.
Arylesterases Thermophilic archaea, BacteriaHydrolysis of phenyl and other aryl estersPreference for aromatic esters like phenyl acetate.
β-Etherases Sphingobium sp.Cleavage of β-aryl ether linkagesStereospecific activity on guaiacyl and syringyl units in lignin dimers. nih.govacs.org
Peroxidases (e.g., MnP, DyPs) Fungi (Phanerochaete chrysosporium), Bacteria (Amycolatopsis sp.)Oxidation of phenolic ringsCan modify the guaiacyl moiety as part of lignin degradation. escholarship.org

The three-dimensional structures of enzymes that modify this compound are key to understanding their mechanism and substrate specificity. Many of these enzymes, particularly esterases, belong to the α/β hydrolase fold superfamily. soton.ac.uk A canonical feature of this fold is a catalytic triad, typically composed of a nucleophile (serine), a general acid/base (histidine), and an acidic residue (aspartate or glutamate), located in a pocket known as the active site. soton.ac.ukplos.org

The hydrolysis of this compound by a serine esterase proceeds via a well-established mechanism:

The serine nucleophile attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole," a structural feature composed of backbone amide groups that donate hydrogen bonds. soton.ac.ukplos.org

The intermediate collapses, releasing the alcohol moiety (guaiacol) and forming a transient acyl-enzyme intermediate where the phenylacetyl group is covalently bonded to the serine.

A water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (phenylacetic acid) and regenerating the free enzyme.

Crystal structures of various esterases reveal that the specificity for substrates like this compound is determined by the architecture of the active site pocket. plos.org The size, shape, and hydrophobicity of the binding pocket accommodate the acyl and phenyl portions of the substrate. In enzymes specific for short-chain acyl groups, the channel for the acyl chain may be blocked by bulky amino acid residues. plos.org Molecular docking studies, an in silico technique, can be used to model the precise interactions, predicting how this compound fits within the active site and which residues are critical for binding and catalysis. nih.gov

Kinetics and Substrate Specificity of this compound-Modifying Enzymes

Molecular Mechanisms of Biological Interactions and Effects

The biological activity of this compound is closely linked to its hydrolysis products, guaiacol and phenylacetic acid, and their subsequent metabolic fates.

Once this compound is hydrolyzed, the cell must process its precursors, guaiacol and phenylacetic acid. These pathways are central to the carbon cycle, particularly in microorganisms that degrade plant-derived aromatic compounds.

Guaiacol Metabolism: Guaiacol is a methoxylated phenol (B47542). Its degradation typically begins with O-demethylation to form catechol. asm.org This demethylation can be catalyzed by cytochrome P450 monooxygenases, such as the GcoAB system found in Amycolatopsis sp. asm.org The resulting catechol is a key intermediate that enters central aromatic degradation pathways, most notably the β-ketoadipate pathway. Here, the aromatic ring is cleaved by dioxygenases, and the resulting linear molecule is further metabolized to intermediates of the tricarboxylic acid (TCA) cycle, such as acetyl-CoA and succinyl-CoA. asm.org

Phenylacetic Acid Metabolism: The aerobic degradation of phenylacetic acid (PAA) also funnels into central metabolism. nih.gov The pathway is initiated by the activation of PAA to its coenzyme A (CoA) thioester, phenylacetyl-CoA, a reaction catalyzed by a PAA-CoA ligase. nih.gov This conversion often occurs in the mitochondria. The subsequent catabolism involves a unique multicomponent oxygenase that epoxidizes the aromatic ring, followed by isomerization and hydrolysis to open the ring structure. nih.gov These steps ultimately lead to the formation of intermediates that can enter the TCA cycle.

The Human Metabolome Database (HMDB) notes that the subcellular location for this compound metabolism includes the cell membrane. nih.gov

To assess the biological activity and potential toxicity of compounds like this compound without extensive animal testing, a variety of in vitro (cell-based) and in silico (computer-based) models are employed. researchgate.netnih.gov These models are crucial for the safety assessment of fragrance and flavor ingredients. researchgate.net

In Silico Models:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use the chemical structure of a compound to predict its biological activity or toxicity. researchgate.netnih.gov For this compound, QSAR models can predict endpoints like skin sensitization, aquatic toxicity (using models like ECOSAR), and developmental toxicity (using models from the CAESAR project). researchgate.net These predictions are based on correlations found within large datasets of structurally similar chemicals.

Skin Absorption Models (SAM): To estimate systemic exposure following dermal contact, a key consideration for fragrance ingredients, specialized models like SAM have been developed. These models use properties like the octanol/water partition coefficient (Kow) and water solubility to predict the maximum flux (Jmax) of a chemical through the skin. researchgate.net

In Vitro Models:

Cytotoxicity Assays: The toxicity of a compound can be initially screened using cell-based assays. For instance, cytotoxicity can be measured in cell lines like Chinese hamster ovary (CHO) cells, providing data that can be correlated with acute in vivo toxicity. nih.gov

Genotoxicity Assays: A range of in vitro tests are available to determine if a substance can cause genetic damage. While this compound itself has been cleared, related phenol derivatives have sometimes shown positive results in in vitro tests for chromosomal aberrations, though these effects are not always observed in vivo. inchem.org

Skin Sensitization Assays: To replace animal testing for skin sensitization, in vitro methods like the human Cell Line Activation Test (h-CLAT) and other genomic-based approaches (e.g., GARD) have been developed. researchgate.net These assays measure key events in the sensitization pathway, such as the activation of dendritic cells. researchgate.net

Table 2: Predictive Models for Biological Activity of this compound

Model TypeModel Name/ApproachEndpoint PredictedBasis of Prediction
In Silico QSAR (General) Various toxicities (e.g., aquatic, developmental)Statistical correlation between chemical structure and biological activity. researchgate.net
In Silico SAM (Skin Absorption Model) Dermal absorption (Jmax)Based on physicochemical properties like Kow and water solubility. researchgate.net
In Vitro Cytotoxicity Assay (e.g., CHO cells) Cell viability, acute toxicityMeasures cell death or metabolic impairment after chemical exposure. nih.gov
In Vitro h-CLAT Skin sensitization potentialMeasures the expression of cell surface markers on monocytic cell lines. researchgate.net
In Silico TTC (Threshold of Toxicological Concern) Safe exposure level for systemic effectsCompares estimated intake with a threshold derived from toxicity data of structurally related compounds. researchgate.net

The safety of this compound, particularly for its use as a fragrance ingredient and food additive, is established through a rigorous assessment process that integrates data from various sources. eui.euthegoodscentscompany.com

Threshold of Toxicological Concern (TTC): The TTC approach is a risk assessment tool used when chemical-specific toxicity data is limited. researchgate.net It establishes a human exposure threshold below which there is a very low probability of an appreciable risk to human health. researchgate.net This method is based on the analysis of the toxicological databases of a wide range of chemicals and is stratified based on the chemical's structure. This compound falls into a structural class for which a TTC can be established, and its use as a flavoring agent is considered to pose no safety concern at current intake levels. inchem.orgwho.int

Read-Across Approach: When data for a specific chemical is unavailable, the read-across methodology is used. researchgate.net This involves using data from structurally similar and metabolically related compounds to predict the toxicity of the target chemical. For this compound, data from other phenol esters and its metabolites (guaiacol, phenylacetic acid) would be used to fill any data gaps. The Research Institute for Fragrance Materials (RIFM) utilizes this approach extensively by clustering its inventory of over 6000 chemicals into classes to facilitate read-across. researchgate.net

Sophisticated Analytical and Spectroscopic Methodologies in Guaiacyl Phenylacetate Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating and measuring guaiacyl phenylacetate (B1230308) in various matrices.

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds like guaiacyl phenylacetate. researchgate.net In this technique, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. Following separation, the molecules are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is measured by a mass spectrometer.

The mass spectrum of this compound exhibits a characteristic fragmentation pattern that aids in its identification. Key mass-to-charge (m/z) ratios observed in the electron ionization (EI) mass spectrum of this compound are summarized in the table below. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, listing a top peak at m/z 124 and a second highest at m/z 91. nih.gov

Table 1: Key GC-MS Data for this compound

PropertyValue
Top Peak (m/z) 124
2nd Highest Peak (m/z) 91
3rd Highest Peak (m/z) 118

Data sourced from NIST Mass Spectrometry Data Center nih.gov

This technique is widely applied in the volatile profiling of various substances, including food products and environmental samples, to identify and quantify the presence of this compound. researchgate.netnih.gov

For the analysis of less volatile compounds or complex mixtures that are not amenable to GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. researchgate.net In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification.

The Human Metabolome Database (HMDB) provides predicted LC-MS/MS spectral data for this compound, which is valuable for its identification in complex biological matrices. hmdb.ca The combination of retention time from the LC and the mass spectral data from the MS provides high specificity and sensitivity for the analysis of this compound in intricate samples. nih.gov

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including this compound. acs.org This technique provides information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR spectroscopy of this compound reveals distinct signals for the different types of protons present in the molecule, including those on the aromatic rings and the methylene (B1212753) and methoxy (B1213986) groups. Similarly, ¹³C NMR spectroscopy provides a unique signal for each carbon atom in a distinct chemical environment. hmdb.caglbrc.org The chemical shifts, signal multiplicities, and coupling constants obtained from NMR spectra allow for the precise mapping of the molecular structure. usda.gov The Human Metabolome Database and other sources provide reference NMR spectra for this compound. hmdb.ca

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule. rsc.org When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov For instance, the spectrum will show strong absorptions corresponding to the C=O stretching of the ester group, the C-O stretching of the ether and ester groups, and the vibrations of the aromatic rings. swan.ac.ukresearchgate.net These spectral fingerprints are valuable for both the identification of this compound and for monitoring chemical reactions involving this compound. cnrs.fr

Table 2: Key FT-IR Data for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (Ester) ~1729
Aromatic C=C ~1593, ~1500
C-O (Ether/Ester) ~1253, ~1027

Data interpreted from typical spectra of similar compounds researchgate.net

Metabolomics and Integrated Omics Approaches for Systemic Understanding

Metabolomics involves the comprehensive analysis of all metabolites in a biological system. researchgate.net In this context, this compound can be identified as one of many metabolites in a complex biological sample. hmdb.ca Integrated omics approaches, which combine data from metabolomics with other "omics" fields like transcriptomics and proteomics, provide a more holistic view of biological processes. unibz.it

The identification of this compound in metabolomics studies can provide insights into various biological pathways and their responses to different stimuli. tum.defrontiersin.org For example, its presence in plant metabolomes could be related to lignin (B12514952) biosynthesis or degradation pathways. nih.gov Advanced analytical platforms, combining techniques like GC-MS and LC-MS with sophisticated data analysis, are essential for these large-scale studies. mdpi.com

Computational Chemistry and Theoretical Modeling for Guaiacyl Phenylacetate Investigations

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules. It is widely applied to elucidate the intricate mechanisms of chemical reactions involving guaiacyl compounds, offering detailed energetic and structural information about transition states and intermediates.

Hydrodeoxygenation (HDO) is a critical upgrading process for bio-oils, and DFT studies have been instrumental in understanding the HDO of guaiacol (B22219), the core guaiacyl unit. researchgate.net These studies computationally screen various catalysts and map out potential reaction pathways, providing a basis for developing more efficient industrial processes. mdpi.com

Research using DFT has shown that the HDO of guaiacol can proceed through several main pathways: dehydroxylation, demethoxylation, and demethylation. frontiersin.org The selectivity toward products like benzene, phenol (B47542), and catechol is highly dependent on the catalyst used. researchgate.netfrontiersin.org For instance, DFT calculations revealed that on a Pt₁₀ cluster, the direct deoxygenation mechanism is favored over a deoxygenation-through-hydrogenation pathway at all temperatures. rsc.org From a thermodynamic standpoint, the removal of the methoxy (B1213986) group (–OCH₃) as methanol (B129727) is preferred over the removal of the hydroxyl group (–OH) as water. rsc.org

Studies on different transition metal surfaces have provided further insights. On Ni(111) and Co(0001) surfaces, Caryl−O bond scission is the preferred initial step, whereas on Fe(110), Caryl–OH bond scission is more likely. frontiersin.org In contrast, noble metals like Pt(111) and Pd(111) show high energy barriers for direct C-O bond cleavage. frontiersin.orgnih.gov On a Cu(111) surface, DFT calculations suggest that catechol is the major product, formed via a direct demethylation pathway, with the demethylation step being rate-limiting. mdpi.com The formation of anisole (B1667542) through dehydroxylation is considered less favorable both thermodynamically and kinetically on this surface. mdpi.com

The interaction between the guaiacyl compound and the catalyst surface is crucial. On bimetallic surfaces like NiFe(111) and PtFe(111), the primary interaction is through phenyl-metal binding. rsc.org The presence of oxophilic iron (Fe) active sites on these alloys facilitates the C-O bond scission more readily than on monometallic Ni(111) and Pt(111) surfaces. rsc.org

Table 1: DFT-Calculated HDO Pathways and Products for Guaiacol on Various Catalysts
Catalyst SurfacePredominant Initial StepKey Intermediates/ProductsReference
Pt₁₀ ClusterDirect DeoxygenationPhenol, Methanol rsc.org
Ni(111), Co(0001)Caryl−O Bond ScissionPhenol, Benzene frontiersin.org
Fe(110)Caryl–OH Bond ScissionAnisole frontiersin.org
Cu(111)Direct DemethylationCatechol mdpi.com
Ru(0001)Dehydrogenation of HydroxylCatecholate, Phenolate, Benzene researchgate.netrsc.org
NiFe(111)Direct Caryl−O Bond BreakingCatechol rsc.org

Pyrolysis is a key thermochemical conversion method for biomass. Computational analysis, primarily using DFT, helps to understand the complex decomposition reactions of lignin (B12514952) monomers like guaiacyl units. These studies compare different fragmentation mechanisms, such as concerted versus homolytic pathways. osti.gov

Theoretical calculations on β-O-4 model compounds, which represent a major linkage in lignin, indicate that concerted elimination pathways are generally favored over bond homolysis reactions under typical pyrolysis conditions. osti.gov Pyrolysis of guaiacyl glycerol-β-guaiacyl ether, a lignin model compound, shows that at lower temperatures, the primary reaction is Cβ-O homolysis, yielding guaiacol as the main product. researchgate.netncsu.edu As the temperature increases, concerted decomposition reactions also occur, producing a wider range of phenolic compounds. researchgate.netncsu.edu At high temperatures, secondary cracking of these initial products leads to smaller molecules, increasing the complexity of the resulting bio-oil. researchgate.netncsu.edufrontiersin.org

DFT has also been used to study the catalytic effects of alkali metal ions (like Na⁺ and K⁺) on the pyrolysis of lignin monomers. mdpi.com These ions can bind to oxygen-containing functional groups and alter the reaction energy barriers for decarbonylation (CO formation) and decarboxylation (CO₂ formation). mdpi.comdntb.gov.ua For many guaiacyl-type monomers, Na⁺ and K⁺ were found to lower the energy barriers for decarbonylation, thus promoting CO generation. mdpi.com Conversely, these ions tend to inhibit decarboxylation reactions, restraining the formation of CO₂. dntb.gov.ua

Table 2: DFT-Calculated Pyrolysis Reaction Energy Barriers for Lignin Monomer Model Compounds
Reaction TypeMonomer Model BaseConditionEnergy Barrier Range (kJ/mol)Reference
DecarbonylationPhenylacetaldehyde-basedNon-catalyzed329.9 - 336.4 mdpi.com
Na⁺-catalyzed305.0 - 316.6 mdpi.com
DecarboxylationBenzoic acid-basedNon-catalyzed287.2 - 299.9 mdpi.com
K⁺-catalyzed313.2 - 323.7 mdpi.com

Theoretical Studies on Catalytic Hydrodeoxygenation of Guaiacyl Compounds

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing valuable information on the conformational flexibility and intermolecular interactions of compounds like guaiacyl phenylacetate (B1230308). nih.gov While DFT is excellent for reaction mechanisms, MD is suited for exploring the dynamic behavior of molecules in different environments. nih.gov

MD simulations have been applied to study lignin structures and their breakdown products. science.gov For guaiacyl monomers, these simulations can reveal how the molecules interact with solvents, surfaces, or other biomolecules. science.gov For example, MD studies have analyzed the interactions between lignin monomers (such as guaiacyl) and urea, identifying specific interaction sites and modes through calculations of radial distribution functions (RDFs) and root mean square deviation (RMSD). science.gov Such analyses are crucial for understanding the behavior of these molecules in applications like slow-release fertilizers. science.gov The simulations can also be used to predict physical properties like glass transition temperature (Tg) and solubility parameters. science.gov Analysis of the simulation trajectory can show which parts of a molecule are more flexible; for instance, in glycoproteins, the glycan (carbohydrate) portions often show greater conformational variability than the protein parts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological activity. nih.gov These approaches, falling under the umbrella of cheminformatics, are essential for screening large numbers of compounds and predicting their properties without the need for extensive laboratory testing. frontiersin.org

For lignin-derived compounds, QSAR models have been developed to predict various activities. For example, models have been created to predict the antimicrobial properties of lignin derivatives by correlating structural descriptors with minimum inhibition concentration (MIC) values. frontiersin.org These models might use descriptors such as the number of aromatic hydroxyl groups or alkyl aryl groups as predictors of activity against different bacteria. frontiersin.org In another study, QSAR models for the chemical modification of wood components showed a strong correlation between the weight percent gain from acetylation and quantum chemical descriptors like the energy of the highest occupied molecular orbital (HOMO). nih.gov

Cheminformatics tools are also used to analyze and classify complex mixtures of lignin-derived compounds. For instance, a combination of Kendrick mass defect (KMD) analysis and principal component analysis (PCA) has been used to classify monomers, dimers, and trimers in depolymerized lignin samples from mass spectrometry data. mdpi.com

Table 3: Examples of QSAR Models for Lignin-Derived Compounds
Predicted PropertyModel TypeKey DescriptorsStatistical Performance (R²)Reference
Antimicrobial Activity (B. subtilis)Experimental QSARNumber of aromatic hydroxyl groups0.831 frontiersin.org
Antimicrobial Activity (E. coli)Experimental QSARNumber of alkyl aryl groups0.682 frontiersin.org
Wood Acetylation (Weight Gain)MLR (Multiple Linear Regression)HOMO energy, LUMO energy, electrophilicity index0.987 nih.gov

Machine Learning and Artificial Intelligence in Predicting Chemical Behavior and Biological Outcomes

Machine Learning (ML) and Artificial Intelligence (AI) are rapidly advancing the field of predictive chemistry. These techniques can learn from vast datasets to build sophisticated models that predict complex chemical behaviors and biological effects. nih.gov

In the context of lignin-derived compounds and similar molecules, ML algorithms are being used for a range of applications. Researchers have applied algorithms like Random Forest, k-Nearest Neighbors (kNN), and Support Vector Machines to develop QSAR models for predicting the antimicrobial properties of lignin derivatives. frontiersin.orgresearchgate.net These models are trained on databases of known compounds and their activities to predict the potential of new or untested derivatives. frontiersin.org

Biotechnological Applications and Industrial Valorization Pathways Involving Guaiacyl Phenylacetate

Lignin (B12514952) Valorization Strategies for High-Value Chemical Production

Lignin is primarily composed of three phenylpropanoid units: coniferyl alcohol (guaiacyl or G-unit), sinapyl alcohol (syringyl or S-unit), and p-coumaryl alcohol (p-hydroxyphenyl or H-unit). mdpi.comfrontiersin.org The guaiacyl unit is a fundamental building block, especially in softwood lignins. nih.govresearchgate.net Valorization strategies aim to depolymerize this complex structure and convert the resulting aromatic monomers into valuable platform chemicals and bioproducts. mdpi.comresearchgate.net This biological funneling approach is considered more advantageous than chemical methods, as it can operate under milder conditions and potentially channel a heterogeneous mix of lignin-derived compounds into a single product stream. researchgate.net

A central strategy in lignin valorization is the development of robust microbial cell factories capable of converting lignin-derived aromatic compounds into desired products. aist.go.jpnih.govmdpi.com Significant efforts in metabolic engineering have focused on harnessing and optimizing the catabolic pathways of microorganisms to handle the complex and often toxic mixture of compounds released during lignin depolymerization, such as guaiacol (B22219) and other guaiacyl-derivatives. mdpi.com

Key Microbial Chassis for Lignin Valorization:

Pseudomonas putida : This bacterium, particularly the KT2440 strain, is a prominent chassis for lignin valorization due to its inherent tolerance to aromatic compounds and its versatile catabolic pathways. rsc.orgresearchgate.net It can naturally metabolize various guaiacyl (G) and p-hydroxyphenyl (H) lignin monomers. researchgate.netnih.govosti.gov Engineered P. putida strains have been developed to funnel these compounds, such as ferulic acid, vanillin (B372448), and p-coumarate, into the β-ketoadipate pathway to produce platform chemicals like cis,cis-muconic acid. mdpi.comosti.gov

Rhodococcus species : Strains such as Rhodococcus opacus PD630 and Rhodococcus jostii RHA1 are notable for their ability to degrade lignin and accumulate high-value lipids. researchgate.netmdpi.com These bacteria utilize several routes for aromatic catabolism, including the β-ketoadipate pathway and the phenylacetic acid (PAA) pathway. researchgate.netbohrium.comnih.gov The PAA pathway is particularly relevant as it provides a direct metabolic link to the phenylacetate (B1230308) moiety of Guaiacyl phenylacetate, channeling aromatic compounds toward central metabolites like acetyl-CoA. researchgate.netnih.govrsc.org

Escherichia coli : While not a natural lignin degrader, E. coli is a well-established industrial microorganism with a vast array of genetic tools. nih.gov It has been successfully engineered to produce aromatic compounds, including phenylacetic acid from L-phenylalanine, demonstrating its potential as a cell factory for producing components of this compound. nih.govresearchgate.net

Bacillus species : Certain Bacillus strains, such as Bacillus pumilus, have demonstrated the ability to transform various guaiacyl lignin monomers (e.g., isoeugenol, eugenol) into the high-value flavor compound vanillin. nih.govresearchgate.netfrontiersin.org

The table below summarizes examples of microbial cell factories and their products relevant to the components of this compound.

Table 1: Microbial Cell Factories for Bioproduction of Lignin-Derived Aromatics
Microbial Host Substrate(s) Product(s) Key Pathway/Enzyme Reference(s)
Pseudomonas putida KT2440 Lignin monomers (ferulic acid, p-coumarate) cis,cis-Muconic Acid β-ketoadipate pathway mdpi.comosti.gov
Rhodococcus jostii RHA1 Lignin, Poplar wood Lipids, 4-hydroxyphenylacetic acid Phenylacetic acid (PAA) pathway nih.govrsc.org
Escherichia coli (recombinant) L-phenylalanine Phenylacetic acid (PAA) L-amino acid deaminase, Aldehyde dehydrogenase nih.govresearchgate.net
Bacillus pumilus ZB1 Guaiacyl monomers (isoeugenol, eugenol) Vanillin Monooxygenases nih.govfrontiersin.orgresearchgate.net
Corynebacterium glutamicum Catechol, Lignin cis,cis-Muconic Acid Catechol-1,2-dioxygenase rsc.org

The bioconversion of lignin aims to break it down into a stream of simpler, valuable molecules. This process typically involves a depolymerization step, which can be chemical or biological, followed by microbial conversion of the resulting monomers. frontiersin.org The products of lignin depolymerization are diverse and can include bio-oils containing compounds like guaiacol, catechol, and phenol (B47542). mdpi.com

Microbial funneling can then convert this heterogeneous mixture into a single platform chemical. mdpi.comsci-hub.se A prime example is the conversion of lignin-derived aromatics into cis,cis-muconic acid, a precursor for polymers like nylon and polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.comscispace.com Engineered strains of P. putida KT2440 have demonstrated the ability to convert hydrolysates from softwood lignin, which are rich in guaiacol and catechol, into cis,cis-muconic acid with significant titers. mdpi.com

Another important valorization route is the production of bioplastics, such as polyhydroxyalkanoates (PHAs), from lignin. Oleaginous bacteria like Rhodococcus opacus can metabolize lignin-derived aromatic compounds and channel the carbon towards the synthesis of lipids and PHAs, which are stored as intracellular carbon reserves. frontiersin.orgresearchgate.net The phenylacetic acid degradation pathway is one of the key routes that enables this conversion in Rhodococci. bohrium.comnih.gov

Development of Microbial Cell Factories for Aromatic Compound Bioproduction

Environmental Bioremediation Applications of Guaiacyl-Degrading Microorganisms

The microbial catabolic pathways that enable lignin valorization are also highly relevant for environmental bioremediation. Many industrial pollutants, including petroleum hydrocarbons and polycyclic aromatic hydrocarbons (PAHs), are aromatic compounds that can be degraded by the same versatile microorganisms that break down lignin. nih.govpjoes.com The ability to degrade the stable aromatic structure of guaiacyl units is indicative of a broader capability to metabolize recalcitrant environmental pollutants. mdpi.com

Bacteria from genera such as Pseudomonas, Rhodococcus, Bacillus, and Alcaligenes are frequently isolated from contaminated sites and are known for their ability to use hydrocarbons as a carbon source. nih.govnih.govmdpi.com Their metabolic machinery, which includes powerful oxidative enzymes like peroxidases and laccases, allows them to break down complex aromatic structures into intermediates that can enter central metabolic pathways. mdpi.commdpi.com

Bioaugmentation, the process of adding specific microorganisms to a contaminated site, and biostimulation, the modification of the environment to stimulate existing bacteria, are two key strategies in bioremediation. nih.gov The use of consortia of indigenous bacteria, which are already adapted to the specific environmental conditions, can be particularly effective for cleaning up weathered oil and other complex hydrocarbon mixtures. nih.gov

Sustainable Chemical Synthesis through Enzymatic and Microbial Catalysis

Biocatalysis, using either isolated enzymes or whole-cell microorganisms, offers a green and sustainable alternative to traditional chemical synthesis. nih.govresearchgate.net These methods operate under mild conditions, reducing energy consumption and the generation of hazardous byproducts. nih.gov This approach is highly relevant for the synthesis and modification of compounds like this compound and its derivatives.

Enzymatic Synthesis of Phenylacetates : Research has demonstrated the efficient synthesis of phenylacetic acid (PAA) and its esters using biocatalytic cascades. nih.govresearchgate.net For example, recombinant E. coli cells have been engineered to convert L-phenylalanine into PAA with near-complete conversion. nih.gov Furthermore, lipases, such as that from Candida antarctica B (CALB), have been used for the synthesis of various alkyl phenylacetates, which have shown potential applications as anticonvulsant agents. latamjpharm.org Acyltransferases, like one from Mycobacterium smegmatis, have been used for the efficient synthesis of 2-phenethyl acetate (B1210297) in aqueous systems, highlighting a green processing technology. rsc.org

Microbial Transformation of Guaiacyl Compounds : Whole-cell catalysis is a powerful tool for transforming guaiacyl-containing molecules. Ferulic acid, a common guaiacyl-containing compound, can be converted by various microorganisms into 4-vinylguaiacol, a valuable flavor and aroma compound. researchgate.netnih.govfrontiersin.org For instance, whole cells of E. coli harboring a phenolic acid decarboxylase from Bacillus atrophaeus have achieved high-titer production of 4-vinylguaiacol. nih.govfrontiersin.org Similarly, Bacillus pumilus can transform a variety of guaiacyl lignin monomers, including those found in pyrolyzed bio-oil, into vanillin. nih.govfrontiersin.org Cobalamin-dependent methyltransferases have also been shown to anaerobically demethylate guaiacol derivatives to produce catechols, which are valuable chemical intermediates. d-nb.info

The table below provides examples of biocatalytic transformations relevant to the synthesis of guaiacyl and phenylacetate derivatives.

Table 2: Examples of Enzymatic and Microbial Catalysis
Biocatalyst Substrate Product Process Type Reference(s)
E. coli (recombinant) L-phenylalanine Phenylacetic acid Whole-cell biocatalysis nih.govresearchgate.net
Candida antarctica Lipase B Phenylacetic acid + Alcohols Alkyl phenylacetates Enzymatic esterification latamjpharm.org
Bacillus atrophaeus PAD (in E. coli) Ferulic acid 4-Vinylguaiacol Whole-cell catalysis nih.govfrontiersin.org
Bacillus pumilus ZB1 Isoeugenol, Eugenol Vanillin Whole-cell biotransformation nih.govfrontiersin.org
Cobalamin-dependent Methyltransferase Guaiacol derivatives Catechol derivatives Enzymatic demethylation d-nb.info
Aspergillus oryzae (mycelia) Phenylacetic acid + Ethanol Ethyl phenylacetate Whole-cell esterification scielo.br

Conclusions and Future Perspectives in Guaiacyl Phenylacetate Research

Grand Challenges and Unaddressed Questions in Guaiacyl Phenylacetate (B1230308) Chemistry and Biology

Chemistry-Related Challenges:

Sustainable Synthesis: A major challenge lies in developing sustainable and cost-effective synthesis routes. Current methods often rely on petrochemical precursors. Future research must focus on bio-based production, potentially leveraging lignin (B12514952), a natural polymer rich in guaiacyl units, as a renewable feedstock. researchgate.netscispace.commdpi.com The efficient depolymerization of lignin and conversion of its monomers remain significant hurdles. mdpi.comnih.gov

Structure-Odor Relationship (SOR): Establishing a reliable and predictive SOR for guaiacyl phenylacetate and related compounds is a continuing challenge. chemengineerkey.com Heuristic, rule-based methods for odor prediction often have a limited application range and can be undermined by subtle structural changes. chemengineerkey.com Key unaddressed questions include identifying the precise molecular features of this compound that determine its characteristic scent and how these interact with olfactory receptors.

Metabolic Fate: The complete metabolic pathway of this compound in humans following its consumption as a food additive is not fully detailed. Understanding its absorption, distribution, metabolism, and excretion is crucial for a comprehensive safety and biological impact assessment.

Biology-Related Challenges:

Biosynthesis Elucidation: The natural biosynthetic pathway of this compound in plants or microorganisms is not well understood. While the metabolism of its constituent parts, such as phenylacetic acid and guaiacyl units (derived from monolignols like coniferyl alcohol), has been studied, the specific enzymes and regulatory networks that join them remain to be identified. biorxiv.orgoup.comsmpdb.ca

Physiological Role: Beyond its role as a secondary metabolite, any specific physiological or ecological function of this compound in the organisms that may produce it is unknown. For instance, its precursor, phenylacetic acid, is known to have antimicrobial properties and roles in plant defense and auxin activity, raising questions about whether this compound shares these functions. biorxiv.org

Comprehensive Biological Activity: While evaluated for safety as a flavoring agent, its broader spectrum of biological activities has not been extensively explored. nih.govwho.int Investigating potential interactions with cellular signaling pathways, enzyme inhibition, or other pharmacological effects could reveal new applications or considerations for its use. govinfo.gov

Table 1: Key Research Gaps in this compound Science

Domain Grand Challenge / Unaddressed Question Scientific Importance
Chemistry Developing efficient, bio-based synthesis from lignin. Reduces reliance on fossil fuels; enhances sustainability of the flavor/fragrance industry. scispace.commdpi.com
Chemistry Quantifying the Structure-Odor Relationship (SOR). Enables rational design of new flavor/fragrance molecules with desired sensory profiles. chemengineerkey.com
Biology Identifying the complete natural biosynthetic pathway. Unlocks potential for biotechnological production and provides insight into plant secondary metabolism. researchgate.netbiorxiv.org

| Biology | Determining specific physiological roles in plants/microbes. | Clarifies its ecological significance (e.g., defense, signaling) beyond being a simple metabolite. biorxiv.orgresearchgate.net |

Emerging Technologies and Methodological Advancements for Future Research

Addressing the challenges in this compound research will be greatly facilitated by the adoption of emerging technologies and novel scientific methodologies. These tools offer unprecedented opportunities for high-throughput analysis, predictive modeling, and sustainable production.

Computational and In Silico Methods: The limitations of traditional SOR studies are being overcome by computational approaches. Machine learning (ML) and artificial intelligence (AI) are being used to develop sophisticated models that can predict odor characteristics from molecular structure with increasing accuracy. chemengineerkey.com Frameworks like Computer-Aided Aroma Design (CAAD), utilizing methods such as Mixed-Integer Nonlinear Programming (MINLP), can optimize the selection of aromatic chemicals for specific applications. chemengineerkey.com Furthermore, quantum chemistry methods like Density Functional Theory (DFT) are being employed to calculate molecular properties that correlate with sensory perception, creating detailed "molecular fingerprints." researchgate.netunipa.it

Synthetic Biology and Metabolic Engineering: Advances in synthetic biology offer a clear path toward the sustainable production of this compound. Microorganisms such as E. coli and Pseudomonas putida are being engineered as "cell factories" to convert renewable biomass into valuable aromatic compounds. scispace.comnih.gov This involves inserting synthetic gene circuits and optimizing metabolic pathways, such as the shikimate pathway, to channel carbon from simple sugars or lignin derivatives toward the target molecule. researchgate.netscispace.com

Advanced Analytical Techniques: Modern analytical platforms are essential for future research. High-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) enables the sensitive detection and quantification of this compound and its metabolites in complex biological matrices, which is crucial for studying its metabolic fate and biosynthetic pathways. biorxiv.org For structural analysis of lignin and its degradation products, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are invaluable. escholarship.org

Genomic and Proteomic Tools: The discovery of enzymes for biosynthesis and degradation can be accelerated using advanced sequencing technologies. ijbs.com Genomic analysis of lignin-degrading microorganisms can identify genes encoding novel enzymes (e.g., laccases, peroxidases) that could be used in biorefining processes to produce guaiacyl precursors. nih.govescholarship.orgijbs.com Proteomics can identify the specific enzymes secreted by microorganisms when grown on lignin, providing direct functional evidence of their roles. escholarship.org

Table 2: Enabling Technologies for Future this compound Research

Technology/Methodology Application Area Potential Impact
Machine Learning / AI Structure-Odor Relationship (SOR) Prediction Accelerates the discovery and design of novel aromatic compounds. chemengineerkey.com
Metabolic Engineering Bio-based Synthesis Enables sustainable production from renewable feedstocks like glucose or lignin. scispace.comnih.gov
LC-MS / High-Res Mass Spec Metabolomics & Pathway Discovery Allows for precise tracking of metabolites to elucidate biosynthetic and metabolic pathways. biorxiv.org

| Genomic Sequencing | Enzyme Discovery | Identifies novel genes and enzymes from microorganisms for lignin valorization and biosynthesis. ijbs.com |

Interdisciplinary Synergy for Holistic Understanding and Application

A comprehensive understanding and innovative application of this compound can only be achieved through the convergence of multiple scientific disciplines. The complexity of the challenges, from molecular interactions to industrial-scale production, necessitates a collaborative approach.

Chemistry, Biology, and Computer Science: The quest to decode the structure-odor relationship is a prime example of required synergy. It demands the expertise of chemists to synthesize analogs and provide structural data, sensory biologists to conduct panel testing and elucidate olfactory receptor interactions, and computer scientists to build the predictive AI and ML models that integrate these disparate datasets. chemengineerkey.comresearchgate.net

Biotechnology and Chemical Engineering: The development of a viable biorefinery process for this compound production from lignin is a joint venture between biotechnology and chemical engineering. Molecular biologists and metabolic engineers can design and optimize microbial strains for efficient conversion, while chemical engineers are needed to design scalable bioreactors, optimize fermentation conditions, and develop efficient downstream processing and purification strategies. scispace.commdpi.comnih.gov

Plant Science, Biochemistry, and Analytical Chemistry: Unraveling the natural role of this compound requires a partnership between plant scientists studying plant defense and signaling, biochemists characterizing the enzymes involved in its synthesis, and analytical chemists developing methods to detect and quantify its presence in various plant tissues and cellular compartments. researchgate.netbiorxiv.orgresearchgate.net

By fostering these interdisciplinary collaborations, the scientific community can move beyond the current understanding of this compound as a simple flavoring agent to a more holistic view of it as a molecule with complex chemistry, untapped biological functions, and potential for sustainable production.

Q & A

Q. What established synthetic routes are available for Guaiacyl phenylacetate, and how can purity be optimized during synthesis?

this compound (CAS 4112-89-4) is synthesized via esterification reactions involving guaiacol (2-methoxyphenol) and phenylacetyl derivatives. Key steps include:

  • Esterification : Reacting guaiacol with phenylacetyl chloride in the presence of a base catalyst (e.g., pyridine) under anhydrous conditions .
  • Purification : Column chromatography or recrystallization from ethanol to remove unreacted starting materials and byproducts .
  • Characterization : Confirmation of purity via NMR (e.g., 1^1H and 13^{13}C spectra to verify ester linkage) and GC-MS for molecular weight validation .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : Analyze 1^1H NMR peaks for the methoxy group (~3.8 ppm) and aromatic protons (~6.7–7.3 ppm). 13^{13}C NMR should confirm carbonyl (170–175 ppm) and methoxy (55–60 ppm) carbons .
  • GC-MS : Use a non-polar column (e.g., DB-5) with electron ionization to detect the molecular ion peak (m/z 256 for C15_{15}H14_{14}O3_3) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection at 270 nm for quantifying purity .

Advanced Research Questions

Q. How does this compound modulate apoptotic pathways in cancer cells, and what experimental models validate these mechanisms?

Studies on phenylacetate derivatives (e.g., sodium phenylacetate) suggest this compound may act via:

  • Cell Cycle Arrest : Induction of G1-phase arrest through p21Cip1^\text{Cip1} upregulation and pRb dephosphorylation, as shown in osteosarcoma and prostate cancer models .
  • Apoptosis : Downregulation of Bcl-2 and upregulation of Bax, detected via flow cytometry (Annexin V/PI staining) and Western blotting .
  • Experimental Models : Use androgen-independent cell lines (e.g., PC3, DU145) for hormone-refractory cancers. Include controls for cytotoxicity (e.g., normal fibroblasts) to assess selectivity .

Q. How can researchers resolve contradictions in the efficacy of this compound across different cancer cell lines?

Discrepancies may arise due to variations in:

  • Cell Line Genetics : Profile genetic markers (e.g., p53 status, Bcl-2/Bax ratios) to identify responsive vs. resistant subtypes .
  • Dose Optimization : Conduct dose-response assays (MTT or SRB) to determine IC50_{50} values, ensuring concentrations align with pharmacokinetic data from in vivo models .
  • Combination Therapies : Test synergy with chemotherapeutics (e.g., suramin) using Chou-Talalay analysis to quantify combination indices .

Q. What in vivo models are suitable for studying the pharmacokinetics and toxicity of this compound?

  • Rodent Models : Use athymic mice xenografted with human cancer cells (e.g., prostate PC3) to evaluate tumor regression and systemic toxicity .
  • Pharmacokinetic Parameters : Measure plasma half-life (t1/2_{1/2}), bioavailability, and metabolite profiles via LC-MS/MS .
  • Safety Pharmacology : Assess organ toxicity (liver, kidneys) through histopathology and serum biomarkers (ALT, creatinine) .

Methodological and Data Analysis Questions

Q. What strategies ensure reproducibility in studies involving this compound?

  • Detailed Protocols : Document reaction conditions (temperature, solvent ratios) and analytical parameters (e.g., HPLC gradients) in supplementary materials .
  • Data Transparency : Share raw spectral data (NMR, MS) and cell viability datasets in public repositories (e.g., Figshare) .
  • Negative Controls : Include vehicle-treated cells in bioassays and validate chemical stability under experimental conditions (e.g., pH, temperature) .

Q. How should researchers design experiments to investigate this compound's interactions with lignin-derived biomolecules?

  • Lignin Model Systems : Synthesize guaiacyl propane diones (from lignin oxidation) and study esterification kinetics with phenylacetyl donors .
  • Spectroscopic Monitoring : Use FTIR to track carbonyl group formation (1740 cm1^{-1}) and 1^1H NMR to quantify reaction yields .
  • Computational Modeling : Apply DFT calculations to predict reactivity of guaiacyl intermediates with phenylacetate derivatives .

Data Contradiction and Validation

Q. How can conflicting reports about this compound's stability be addressed methodologically?

  • Degradation Studies : Perform accelerated stability testing (40°C/75% RH) and monitor hydrolysis products via LC-MS .
  • Storage Conditions : Store in amber vials under inert gas (N2_2) at –20°C to prevent ester bond cleavage .
  • Reactivity Profiling : Test compatibility with common lab reagents (e.g., strong acids/bases) to identify instability triggers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guaiacyl phenylacetate
Reactant of Route 2
Reactant of Route 2
Guaiacyl phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.